2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate
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Overview
Description
2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate is a chemical compound with the molecular formula C13H16N2S2 It is known for its unique structure, which includes a cyano group, a phenyl ring, and a dimethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate typically involves the reaction of 2-cyano-1-phenylpropan-2-yl chloride with dimethylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate involves its ability to participate in radical-mediated processes. In RAFT polymerization, it acts as a chain transfer agent, mediating the growth of polymer chains through reversible addition and fragmentation steps. The cyano group and the dimethylcarbamodithioate moiety play crucial roles in stabilizing the intermediate radicals, ensuring controlled polymerization .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 2-Cyano-2-propyl-1-dithionaphthalate
- 2-Cyano-2-propyl-1-dithiobenzoate
Uniqueness
2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to act as a chain transfer agent in RAFT polymerization sets it apart from other similar compounds, making it valuable in the synthesis of well-defined polymers with tailored properties .
Properties
CAS No. |
61540-41-8 |
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Molecular Formula |
C13H16N2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(2-cyano-1-phenylpropan-2-yl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H16N2S2/c1-13(10-14,17-12(16)15(2)3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
NNELPYHSHSMOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)SC(=S)N(C)C |
Origin of Product |
United States |
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